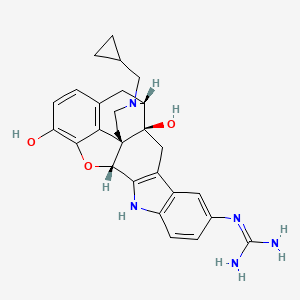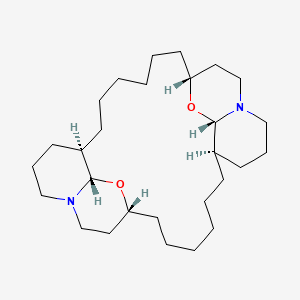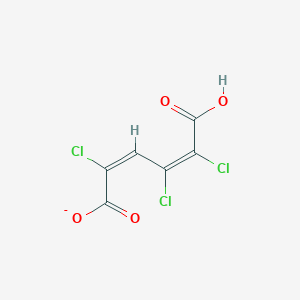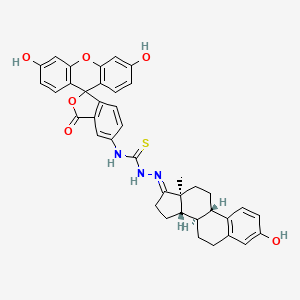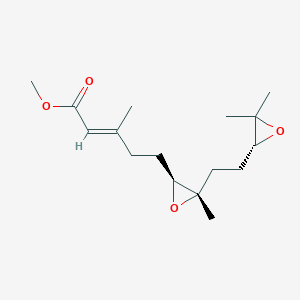
Juvenile hormone III bisepoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juvenile hormone III bisepoxide is a juvenile hormone that is methyl farnesoate in which the 6,7 and 10,11-double bonds have been epoxidised. It has a role as an animal metabolite. It is a juvenile hormone, an epoxide and a fatty acid methyl ester. It derives from a methyl farnesoate.
Scientific Research Applications
Biological Activities in Insects
- Juvenile hormone III skipped bisepoxide (JHSB3) has been identified as a novel juvenile hormone in certain insects, such as the stink bug Plautia stali. It plays a critical role in inhibiting metamorphosis, stimulating reproduction, and terminating diapause in insects. JHSB3's presence in hemolymph and its varying levels in different physiological states of insects like diapausing and reproductively active adults indicate its pivotal role in insect development and reproduction (Kotaki et al., 2011).
Bioassays and Hormonal Activity
- In studies involving Drosophila melanogaster, metabolites of JHSB3 and other potential juvenoids were tested for juvenile hormone activity. The findings suggest varying levels of hormonal activity across different juvenile hormone analogs and their distinct impacts on insect development stages (Harshman et al., 2010).
Identification and Quantification Techniques
- Advances in liquid chromatography and mass spectrometry have enabled the simultaneous identification and quantification of common juvenile hormone homologs including JHSB3. This methodology is significant for understanding the role of these hormones in various insect species, which can be pivotal for pest control and ecological studies (Ramirez et al., 2019).
Evolutionary and Species-Specific Aspects
- Research has demonstrated that JHSB3 is widespread in true bugs (Hemiptera: Heteroptera), suggesting its evolutionary significance and role in this group of insects. This finding is crucial for understanding the hormonal regulation mechanisms in various insect species (Matsumoto et al., 2021).
Structural Determination and Hormone Synthesis
- Studies have focused on determining the structure of JHSB3 in different insects, providing insights into the chemical diversity of juvenile hormones across species. Understanding the structure is key for comprehending how these hormones function and interact with other biological systems (Kotaki et al., 2012).
Role in Reproductive Physiology
- Investigations into the role of JHSB3 in the reproductive physiology of insects like Rhodnius prolixus have revealed its impact on egg production and hatching success. This highlights JHSB3's importance in the reproductive life cycle of insects (Leyria et al., 2022).
properties
Product Name |
Juvenile hormone III bisepoxide |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
methyl (E)-5-[(2S,3S)-3-[2-[(2R)-3,3-dimethyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+/t12-,13+,16+/m1/s1 |
InChI Key |
ZKZPJBPCLACUKB-ORLMQAGASA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H]2C(O2)(C)C |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Canonical SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
synonyms |
6,7,10,11-bisepoxy-3,7,11-trimethyl-2-dodecenoic acid methyl ester JH III bisepoxide JHB3 juvenile hormone III bisepoxide methyl 6,7-10,11-bis(epoxy)-3,7,11-trimethyl-2-dodecenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



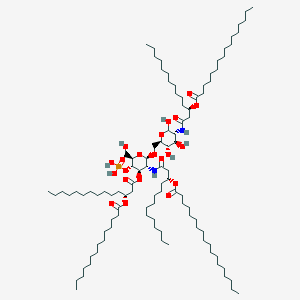
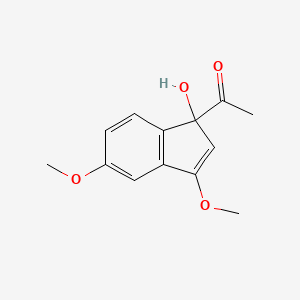

![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)
